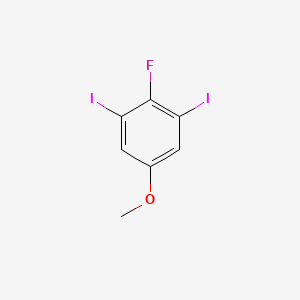
2-Fluoro-1,3-diiodo-5-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1,3-diiodo-5-methoxybenzene is an organic compound with the molecular formula C7H5FI2O and a molecular weight of 377.92 g/mol . This compound is characterized by the presence of fluorine, iodine, and methoxy groups attached to a benzene ring, making it a unique and interesting molecule for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1,3-diiodo-5-methoxybenzene typically involves the iodination of 2-Fluoro-5-methoxybenzene. This process can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions . The reaction is usually performed in a solvent like acetic acid or dichloromethane to facilitate the iodination process .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1,3-diiodo-5-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the fluorine atom can participate in reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the iodine atoms under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the fluorine atom.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, hydroxylated compounds, and reduced fluorinated compounds .
Scientific Research Applications
2-Fluoro-1,3-diiodo-5-methoxybenzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Fluoro-1,3-diiodo-5-methoxybenzene involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms can form strong bonds with various biological molecules, influencing their activity and function . The methoxy group can also participate in hydrogen bonding and other interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-3,5-dimethoxybenzene: This compound has two methoxy groups instead of iodine atoms, making it less reactive in substitution reactions.
1-Chloro-3-fluoro-2-methoxybenzene: This compound contains a chlorine atom instead of iodine, which affects its reactivity and chemical properties.
Uniqueness
2-Fluoro-1,3-diiodo-5-methoxybenzene is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which imparts distinct reactivity and chemical behavior. The combination of these halogens with a methoxy group makes it a versatile compound for various chemical transformations and applications .
Properties
IUPAC Name |
2-fluoro-1,3-diiodo-5-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FI2O/c1-11-4-2-5(9)7(8)6(10)3-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJYZNURRWECGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)I)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FI2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














